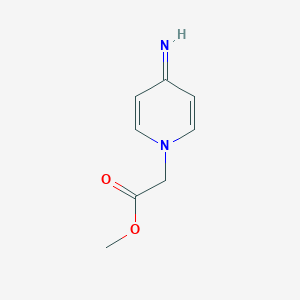
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with an imino group at the 4-position and a methyl ester group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iminopyridin-1(4H)-yl)acetate typically involves the reaction of 4-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or substituted esters.
Scientific Research Applications
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-(4-iminopyridin-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound with an amino group at the 4-position instead of an imino group.
Methyl 2-(4-aminopyridin-1(4H)-yl)acetate: A similar compound with an amino group instead of an imino group.
Pyridine N-oxides: Compounds with an N-oxide group at the nitrogen atom of the pyridine ring.
Uniqueness
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate is unique due to the presence of both an imino group and a methyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-(4-iminopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h2-5,9H,6H2,1H3 |
InChI Key |
CYHJQYBVXTUOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















